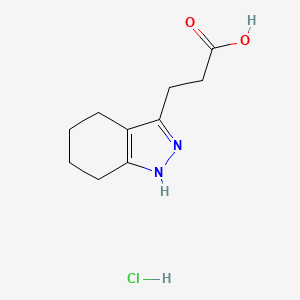

3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride

概要

説明

3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C10H15ClN2O2 and a molecular weight of 230.69 g/mol

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate indazole derivative and a suitable carboxylic acid precursor.

Reaction Conditions: The reaction is usually carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the desired compound.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain a pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include continuous monitoring and control of reaction parameters to maintain consistency and quality.

化学反応の分析

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions:

Reagents and Conditions

Key Findings :

-

Allyl esters exhibit stability under acidic conditions and are cleaved using Pd(PPh₃)₄/morpholine systems .

-

Methyl esters are hydrolyzed with trimethyltin hydroxide in 1,2-dichloroethane .

Decarboxylative Coupling

Visible-light-driven decarboxylation enables C–H functionalization:

Reaction Parameters

| Substrate | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| α-Keto acids | 420–425 nm light, MeCN/HFIP (3:1), N₂, 20 h | 3-Acyl-2H-indazoles | 63–75 |

Mechanism :

-

Energy transfer between the indazole and α-keto acid initiates radical decarboxylation.

-

No external photocatalysts required due to self-sensitization .

Hydroarylation Reactions

Superacid-mediated Friedel-Crafts alkylation:

Experimental Data

| Arene | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzene derivatives | TfOH (0°C, 2 h), CH₂Cl₂ | 3-Aryl-3-(furan-2-yl)propanoic acids | 65–78 |

Key Insight :

-

TfOH protonates the carboxylic acid, generating a carbocation intermediate for electrophilic aromatic substitution .

Nucleophilic Substitution

The indazole core participates in regioselective substitutions:

Reaction Examples

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aryl acid chlorides | t-BuONa/THF or DMAP/Et₃N/DCM | N-Acylated derivatives | 80–95 | |

| Alkyl halides | K₂CO₃/DMF, 60°C | N-Alkylated indazoles | 70–85 |

Note : N1-substitution dominates due to the indazole’s electronic profile .

Cyclization Reactions

Intramolecular cyclizations form polycyclic systems:

Documented Pathways

| Cyclization Trigger | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Thermal activation | Reflux in AcOH or H₂SO₄/MeOH | Tetracyclic indole derivatives | 75–90 |

Mechanistic Detail :

Oxidation and Reduction

Functional group interconversions:

Transformations

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | Ketone derivatives | |

| Reduction | NaBH₄/LiAlH₄ | Alcohol intermediates |

Application :

-

Reduced intermediates serve as synthons for bioactive molecule synthesis.

Critical Analysis

The compound’s reactivity is highly tunable, with the indazole ring favoring electrophilic substitutions and the carboxylic acid enabling versatile derivatization. Industrial methods prioritize efficiency, while photochemical reactions (e.g., decarboxylative coupling) offer atom-economical routes to complex architectures . Future research should explore enantioselective transformations and bioorthogonal applications.

科学的研究の応用

Structural Information

- Molecular Formula : C₁₀H₁₅ClN₂O₂

- CAS Number : 1185299-18-6

- SMILES : Cl.OC(=O)CCc1[nH]nc2CCCCc12

- InChI Key : HTDUNWLWLYAYIR-UHFFFAOYSA-N

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 195.11281 | 143.6 |

| [M+Na]+ | 217.09475 | 153.0 |

| [M+NH4]+ | 212.13935 | 150.6 |

| [M+K]+ | 233.06869 | 149.9 |

| [M-H]- | 193.09825 | 142.6 |

Medicinal Chemistry

3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride has shown promise in the field of medicinal chemistry due to its structural resemblance to known bioactive compounds. Its potential applications include:

- Neuroprotective Agents : Research indicates that compounds similar to this indazole derivative may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Anti-inflammatory Properties : Studies have suggested that related compounds can modulate inflammatory pathways, indicating potential use in developing anti-inflammatory drugs.

- Antidepressant Activity : Given the structural features of indazoles, there is interest in exploring their effects on mood disorders, particularly as novel antidepressants.

Biological Activities

The biological activities of this compound are under investigation, with preliminary studies highlighting:

- Enzyme Inhibition : Certain indazole derivatives have been noted for their ability to inhibit specific enzymes linked to disease processes.

- Receptor Modulation : There is ongoing research into how these compounds interact with neurotransmitter receptors, which could lead to advancements in psychopharmacology.

作用機序

The mechanism by which 3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.

類似化合物との比較

3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride is compared with other similar compounds, such as:

3-(1,3-Dihydro-2H-isoindol-2-yl)propanoic acid hydrochloride

3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride

3-(1,2-Oxazinan-2-yl)propanoic acid hydrochloride

3-(1H-Pyrazol-1-yl)propanoic acid hydrochloride

These compounds share structural similarities but differ in their functional groups and biological activities

生物活性

3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid hydrochloride (CAS RN: 1185299-18-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

- Molecular Formula : C10H15ClN2O2

- Molecular Weight : 216.7 g/mol

- SMILES : C1CCC2=C(C1)C(=NN2)CCC(=O)O

The compound features a tetrahydro-indazole moiety, which is known for its diverse biological activities.

1. Antitumor Activity

Research has shown that compounds containing indazole structures exhibit significant antitumor properties. For instance, derivatives of indazole have been synthesized and evaluated for their activity against various cancer cell lines.

- Case Study : A study by Paul et al. demonstrated that certain indazole derivatives acted as potent inhibitors of Polo-like kinase 4 (PLK4), which is crucial in cell cycle regulation and cancer proliferation. The most effective compounds showed nanomolar IC50 values against HCT116 colon cancer cells, indicating strong potential for therapeutic applications in cancer treatment .

2. Neuropharmacological Effects

Indazoles have also been investigated for their neuroprotective effects. The structural similarity of this compound to other neuroactive compounds suggests potential efficacy in treating neurological disorders.

- Research Findings : Indazole derivatives have been reported to modulate neurotransmitter systems and exhibit anti-inflammatory effects in the central nervous system (CNS). This opens avenues for further exploration of this compound's effects on neurodegenerative diseases .

The biological activity of this compound may be attributed to its ability to inhibit specific kinases involved in cell signaling pathways related to tumor growth and survival.

Kinase Inhibition Profile

| Compound | Target Kinase | IC50 (nM) |

|---|---|---|

| 3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid | PLK4 | <10 |

| Other Indazole Derivatives | Various Kinases | Varies |

This table highlights the potency of the compound against key regulatory kinases involved in cancer progression.

特性

IUPAC Name |

3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c13-10(14)6-5-9-7-3-1-2-4-8(7)11-12-9;/h1-6H2,(H,11,12)(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDUNWLWLYAYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)CCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。